molecular formula C7H16Cl2N2O B2910678 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride CAS No. 1909336-47-5

4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride

Cat. No.: B2910678
CAS No.: 1909336-47-5
M. Wt: 215.12
InChI Key: CHXBDZQEELJZDS-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and organic synthesis. It is a derivative of piperidine, a six-membered ring containing nitrogen, which is a common scaffold in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the Aminomethyl Group: This step involves the introduction of an aminomethyl group at the 4-position of the piperidine ring. This can be achieved through nucleophilic substitution reactions using reagents like formaldehyde and ammonia.

    Methylation: The methyl group is introduced at the 1-position of the piperidine ring through alkylation reactions using methylating agents such as methyl iodide.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.

    Reduction: Reduction reactions can convert the carbonyl group in the piperidin-2-one ring to a hydroxyl group, forming alcohol derivatives.

    Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The piperidine ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

    4-(Aminomethyl)piperidine: Lacks the methyl group at the 1-position, resulting in different chemical properties and biological activities.

    1-Methylpiperidin-2-one: Lacks the aminomethyl group, affecting its reactivity and applications.

Uniqueness: 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

4-(aminomethyl)-1-methylpiperidin-2-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O.2ClH/c1-9-3-2-6(5-8)4-7(9)10;;/h6H,2-5,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXBDZQEELJZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1=O)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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